4,4,4-Trifluoro-3-methylbutan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9F3O |
|---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-methylbutan-2-ol |
InChI |
InChI=1S/C5H9F3O/c1-3(4(2)9)5(6,7)8/h3-4,9H,1-2H3 |
InChI Key |
DBGLNXPQPLIKCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 4,4,4 Trifluoro 3 Methylbutan 2 Ol and Its Analogs
Non-Asymmetric Preparative Routes to 4,4,4-Trifluoro-3-methylbutan-2-ol
Non-stereoselective methods provide racemic mixtures of this compound and are valuable for applications where enantiopurity is not a requirement. These routes often prioritize yield, cost-effectiveness, and simplicity.
Reduction of Precursor Carbonyl Compounds
A straightforward and common method for synthesizing this compound is the reduction of the corresponding ketone, 1,1,1-trifluoro-3-methylbutan-2-one (B1213580). nih.govsigmaaldrich.com This transformation is typically achieved using standard reducing agents.
The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide to yield the secondary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is often preferred for its milder nature and compatibility with protic solvents like methanol (B129727) or ethanol (B145695), whereas the more reactive LiAlH₄ requires anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (B95107) (THF). For instance, the reduction of related fluorinated aldehydes using potassium borohydride in THF has been reported. google.com
Table 1: Reduction of Precursor Ketone
| Precursor | Product |
|---|
This method is highly efficient for producing the target alcohol as a racemic mixture.
Grignard and Organometallic Approaches
Grignard reactions represent a fundamental C-C bond-forming strategy in organic synthesis and can be adapted for the preparation of this compound. organic-chemistry.orgmasterorganicchemistry.com This approach involves the addition of an organomagnesium halide (Grignard reagent) to a suitable carbonyl compound. organic-chemistry.org
There are two primary disconnection strategies for this target molecule using a Grignard reaction:
Reaction of a methylmagnesium halide (e.g., CH₃MgBr) with 1,1,1-trifluoro-2-propanone.
Reaction of a trifluoromethyl Grignard reagent (CF₃MgX) with 2-butanone.
The addition of the Grignard reagent to the carbonyl carbon forms a new carbon-carbon bond. Subsequent acidic workup protonates the intermediate magnesium alkoxide to furnish the desired tertiary or secondary alcohol. organic-chemistry.orgmasterorganicchemistry.com This method's versatility allows for the construction of the carbon skeleton in a single step, making it an attractive synthetic route.
Ester Exchange and Decarbonylation Reactions
Multi-step synthetic sequences involving ester intermediates can also yield fluorinated alcohols. A notable route to an analog, 4,4,4-trifluorobutanol, employs the derivatization of diethyl malonate. google.com This strategy can be conceptually applied to the synthesis of this compound.
A patented synthesis for a similar compound involves three main steps google.com:
Substitution: Diethyl malonate reacts with 2,2,2-trifluoro ethyl p-toluenesulfonate in the presence of a base to form 2-(2,2,2-trifluoroethyl)-diethyl malonate. google.com
Decarboxylation: The resulting diester undergoes decarboxylation to yield 4,4,4-trifluoro ethyl butyrate. google.com
Reduction: Finally, the ester is reduced using a suitable reducing agent to produce the target alcohol, 4,4,4-trifluorobutanol. google.com
This pathway demonstrates how ester intermediates can be manipulated through decarboxylation and reduction to access the desired alcohol structure.
Table 2: Key Intermediates in Multi-Step Synthesis
| Step | Starting Material | Product |
|---|---|---|
| 1 | Diethyl malonate | 2-(2,2,2-Trifluoroethyl)-diethyl malonate |
| 2 | 2-(2,2,2-Trifluoroethyl)-diethyl malonate | 4,4,4-Trifluoro ethyl butyrate |
Asymmetric Synthesis of Enantiopure this compound and Derivatives
The generation of enantiomerically pure fluorinated compounds is crucial for pharmaceutical and agrochemical applications. Asymmetric synthesis aims to control the formation of stereocenters, providing access to single enantiomers.
Organocatalytic Approaches for Stereoselective Formation
Organocatalysis, which utilizes small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool for constructing stereogenic centers. researchgate.netmdpi.com While the direct asymmetric synthesis of this compound is not widely reported, organocatalytic methods have been successfully applied to synthesize chiral precursors and analogs. rsc.org
A notable example is the organocatalytic 1,4-addition of various nucleophiles to 4,4,4-trifluorocrotonaldehyde. rsc.orgrsc.org This reaction, often catalyzed by a chiral diarylprolinol silyl (B83357) ether, creates a trifluoromethylated stereogenic center with high enantioselectivity. The resulting chiral aldehyde can then be reduced to the corresponding chiral alcohol.
Table 3: Organocatalytic 1,4-Addition to 4,4,4-Trifluorocrotonaldehyde
| Nucleophile | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Indole | Diarylprolinol silyl ether | 95 | 80 |
| N-Methylpyrrole | Diarylprolinol silyl ether | 96 | 97 |
Data sourced from Shibatomi et al., 2012. rsc.orgrsc.org
This approach highlights the utility of organocatalysis in forming chiral building blocks that are precursors to complex trifluoromethylated alcohols.
Metal-Catalyzed Asymmetric Hydrogenation and Fluorination Strategies
Transition-metal catalysis provides highly efficient and selective methods for asymmetric synthesis.
Asymmetric Hydrogenation: Metal-catalyzed asymmetric hydrogenation is a premier method for the enantioselective reduction of prochiral ketones and olefins. nih.govnih.gov Chiral ruthenium, rhodium, and iridium complexes bearing chiral ligands are particularly effective. nih.govkanto.co.jp For the synthesis of enantiopure this compound, the asymmetric hydrogenation of 1,1,1-trifluoro-3-methylbutan-2-one would be the most direct approach. Chiral Ru(II) catalysts, for example, are known to be highly effective for the asymmetric transfer hydrogenation of ketones, using hydrogen donors like 2-propanol or formic acid. kanto.co.jp These reactions can produce optically active alcohols with high yields and enantiomeric purities. kanto.co.jp
Table 4: Catalyst Systems for Asymmetric Hydrogenation
| Metal | Typical Ligand Type | Substrate Type |
|---|---|---|
| Ruthenium (Ru) | Chiral Diamines, Phosphines | Ketones, Olefins |
| Rhodium (Rh) | Chiral Bisphosphines (e.g., BINAP) | Olefins, Enamides |
Asymmetric Fluorination: Another advanced strategy involves the catalytic enantioselective introduction of fluorine. nih.govnih.gov While not a direct synthesis of the target alcohol, asymmetric fluorination can generate key chiral fluorinated intermediates. researchgate.net For example, chiral anion phase-transfer catalysis has been employed for the enantioselective fluorination of allylic alcohols, producing enantioenriched α-fluoro homoallylic alcohols. nih.gov Similarly, organocatalytic methods can achieve the asymmetric α-fluorination of aldehydes and ketones using electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). nih.govbeilstein-journals.org These chiral fluorinated synthons can then be elaborated into more complex molecules like this compound through further synthetic manipulations.
Chiral Auxiliary-Mediated Synthesis and Derivatization
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is instrumental in asymmetric synthesis, enabling the selective production of a desired stereoisomer. sigmaaldrich.com
Several chiral auxiliaries have been developed and utilized in the synthesis of chiral molecules. Notable examples include:
Oxazolidinones : These auxiliaries are widely used in stereoselective aldol (B89426) reactions. wikipedia.org By forming a (Z)-enolate through soft enolization, they facilitate diastereoselective reactions with aldehydes, establishing two adjacent stereocenters simultaneously. wikipedia.org
Camphorsultam : This auxiliary has demonstrated high diastereoselectivity in reactions such as Michael additions and Claisen rearrangements. wikipedia.org It has been shown to be superior to oxazolidinone in certain applications due to its single asymmetric induction. wikipedia.org
Pseudoephedrine and Pseudoephenamine : Pseudoephedrine is a well-established chiral auxiliary for diastereoselective alkylations, leading to enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. harvard.edu Due to regulations surrounding its use, pseudoephenamine has emerged as a practical alternative, often providing equal or greater diastereoselectivities, particularly in the formation of quaternary stereocenters. harvard.edu
1,1'-Binaphthyl-2,2'-diol (BINOL) : Axially chiral BINOL derivatives have been employed as auxiliaries in the synthesis of enantiomerically pure uncommon α-amino acids through the alkylation of chiral glycine (B1666218) derivatives. wikipedia.org
The general principle involves attaching the chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the desired enantiomerically enriched product. The auxiliary can often be recovered and reused. wikipedia.org
Table 1: Comparison of Common Chiral Auxiliaries
| Chiral Auxiliary | Typical Applications | Key Advantages |
| Oxazolidinones | Stereoselective aldol reactions | Establishes two contiguous stereocenters. wikipedia.org |
| Camphorsultam | Michael additions, Claisen rearrangements | High diastereoselectivity, single asymmetric induction. wikipedia.org |
| Pseudoephenamine | Diastereoselective alkylations | Unregulated, high diastereoselectivity. harvard.edu |
| BINOL | Asymmetric alkylation of glycine derivatives | Synthesis of uncommon α-amino acids. wikipedia.org |
Diastereoselective Transformations Leading to this compound Scaffolds
The synthesis of molecules with adjacent stereocenters, such as β-trifluoromethylated alcohols, presents a significant challenge. nih.gov Diastereoselective transformations are crucial for controlling the relative stereochemistry of these centers.
A notable approach involves the asymmetric reductive cross-coupling trifluoroalkylation of acyl chlorides, catalyzed by nickel, to produce chiral α-trifluoromethylated ketones with high enantioselectivity. nih.govacs.org Subsequent one-pot reduction of these ketones yields the corresponding β-trifluoromethyl alcohols with excellent diastereoselectivity. nih.govacs.org This method is valued for its mild conditions and good functional group compatibility. nih.govacs.org
Another strategy is the diastereo- and enantioselective organocatalytic vinylogous aldol reaction between alkylidenepyrazolones and trifluoromethyl ketones. acs.org This reaction, facilitated by a bifunctional organocatalyst, produces chiral tertiary alcohols containing a trifluoromethyl group with high diastereoselectivity and moderate to good enantioselectivity. acs.org
Furthermore, diastereodivergent and enantioselective methods have been developed for the synthesis of furanose and pyranose cores containing a trifluoromethyl- and fluoro-substituted stereogenic carbon. nih.gov These strategies provide access to a variety of stereochemically defined polyfluoro compounds. nih.gov
Table 2: Diastereoselective Synthesis of Trifluoromethylated Alcohols
| Reaction Type | Catalyst/Reagent | Substrates | Product | Stereoselectivity | Reference |
| Asymmetric Reductive Trifluoroalkylation & Reduction | Nickel catalyst, NaBH₄ | Acyl chlorides | β-Trifluoromethyl alcohols | Excellent diastereoselectivity (>20:1) | nih.govacs.org |
| Vinylogous Aldol Reaction | Bifunctional organocatalyst | Alkylidenepyrazolones, Trifluoromethyl ketones | Chiral tertiary trifluoromethyl alcohols | Excellent diastereoselectivity | acs.org |
| Diastereodivergent Synthesis | Chiral catalysts | Aldehydes, Allylboron reagents | Polyfluoro furanose and pyranose cores | High diastereoselectivity | nih.gov |
Novel Synthetic Strategies and Process Development
The development of efficient and sustainable synthetic methods is a continuous effort in organic chemistry. This section explores one-pot syntheses, scalable production methods, and the application of green chemistry principles to the synthesis of this compound and related compounds.
One-Pot Synthetic Sequences for Enhanced Efficiency
One-pot reactions, where multiple reaction steps are carried out in a single vessel without isolating intermediates, offer significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. organic-chemistry.org
A one-pot method for synthesizing 4,4,4-trifluorobutanol involves the use of 3-halogen-1,1,1-trifluoropropane as a starting material. google.com This is converted to 4,4,4-trifluorobutanal (B105314) via a Grignard reaction with DMF or a one-pot reaction with lithium metal and DMF. google.com The resulting aldehyde is then reduced with a borohydride to yield the final alcohol. google.com
Similarly, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds has been developed for the synthesis of polysubstituted pyrazoles. nih.gov This process proceeds through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization sequence. nih.gov
Scalable Production Methods for Industrial Academic Research
The transition from laboratory-scale synthesis to industrial production requires robust and scalable methods. A patented method for synthesizing 4,4,4-trifluorobutanol involves the coupling reaction of a Grignard reagent, prepared from 2-bromoethanol (B42945) with a protected hydroxyl group, and 2,2,2-trifluoroethyl methanesulfonate. google.com Deprotection then yields the target alcohol. This method is noted for its short route, mild conditions, and use of inexpensive raw materials, making it suitable for industrial production. google.com
Another scalable approach involves the synthesis of trifluoromethanesulfonyl fluoride (B91410) (TFSF), a versatile chemical intermediate. mdpi.com Optimized halogen exchange reactions using CF3SO2Cl and KF with crown ether catalysis have achieved high yields and purity. mdpi.com Scale-up trials in pressurized reactors have demonstrated the industrial viability of this process. mdpi.com
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sciencedaily.com The synthesis of fluorinated compounds is increasingly incorporating these principles.
One approach is the development of PFAS-free synthesis routes for trifluoromethylated compounds. sciencedaily.com For example, a method utilizing a microfluidic flow module for generating reactive N-, S-, and O-CF3 anions avoids the use of persistent PFAS reagents. sciencedaily.com
Visible-light-driven reactions also represent a green synthetic strategy. rsc.orgacs.org The trifluoroacetylation of azauracils using visible light and oxygen as a green oxidant eliminates the need for expensive catalysts and transition metals. acs.org This method is efficient, scalable, and has excellent functional group tolerance. acs.org Furthermore, substituted 3,3,3-trifluoropropenes are considered environmentally friendly and low-cost starting materials for the synthesis of various trifluoromethylated compounds. rsc.org
Stereochemical Characterization and Analysis of 4,4,4 Trifluoro 3 Methylbutan 2 Ol
Enantiomeric and Diastereomeric Relationships of 4,4,4-Trifluoro-3-methylbutan-2-ol
This compound possesses two stereogenic centers: one at the C2 carbon, which is bonded to a hydroxyl group, a methyl group, a hydrogen atom, and the C3 carbon, and a second at the C3 carbon, which is bonded to a methyl group, a trifluoromethyl group, a hydrogen atom, and the C2 carbon. The presence of two distinct chiral centers means that the molecule can exist as a total of four possible stereoisomers (2^n, where n=2).
These four stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other and typically have identical physical properties, except for the direction in which they rotate plane-polarized light. wikipedia.org The relationship between a stereoisomer from one enantiomeric pair and a stereoisomer from the other is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.
The four stereoisomers are:
(2R, 3R)-4,4,4-Trifluoro-3-methylbutan-2-ol
(2S, 3S)-4,4,4-Trifluoro-3-methylbutan-2-ol
(2R, 3S)-4,4,4-Trifluoro-3-methylbutan-2-ol
(2S, 3R)-4,4,4-Trifluoro-3-methylbutan-2-ol
The enantiomeric and diastereomeric relationships can be summarized in the following table.
| Stereoisomer | Relationship to (2R, 3R) | Relationship to (2S, 3S) | Relationship to (2R, 3S) | Relationship to (2S, 3R) |
| (2R, 3R) | Identical | Enantiomer | Diastereomer | Diastereomer |
| (2S, 3S) | Enantiomer | Identical | Diastereomer | Diastereomer |
| (2R, 3S) | Diastereomer | Diastereomer | Identical | Enantiomer |
| (2S, 3R) | Diastereomer | Diastereomer | Enantiomer | Identical |
The synthesis of β-trifluoromethylated alcohols with adjacent stereocenters is a significant challenge in organic chemistry, often requiring sophisticated catalytic systems to control both enantioselectivity and diastereoselectivity. nih.govacs.org
Determination of Absolute Configuration Using Advanced Methods
Determining the absolute spatial arrangement of atoms (absolute configuration) for each stereoisomer is crucial for understanding its biological activity and chemical properties. wikipedia.org Several advanced analytical techniques are employed for this purpose.
X-ray Crystallography of Chiral Derivatives and Complexes
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. wikipedia.orgtaylorandfrancis.com The technique requires a single, high-quality crystal of the compound. For alcohols like this compound, which may be oils or difficult to crystallize directly, derivatization is a common strategy.
The process involves chemically modifying the alcohol to introduce a group that facilitates crystallization and contains a "heavy atom" (e.g., bromine, iodine). nih.gov The heavy atom's significant anomalous scattering of X-rays allows for the unambiguous determination of the molecule's three-dimensional structure. taylorandfrancis.com
Typical Derivatization Procedure for X-ray Analysis:
Esterification: The hydroxyl group of a pure stereoisomer of this compound would be reacted with a chiral or achiral carboxylic acid containing a heavy atom, such as p-bromobenzoic acid.
Crystallization: The resulting ester derivative is then purified and crystallized.
Data Collection and Analysis: The crystal is subjected to X-ray diffraction analysis. By solving the crystal structure and utilizing the anomalous dispersion effect from the heavy atom, the absolute configuration (R or S) at both the C2 and C3 centers can be determined.
Advanced Mosher's Method and NMR Anisotropy Effects
The Mosher's method is a powerful NMR spectroscopic technique used to determine the absolute configuration of secondary alcohols. nih.govspringernature.com It involves the formation of diastereomeric esters by reacting the chiral alcohol with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. springernature.comyoutube.com
Methodology:
Ester Formation: Two separate reactions are performed on an enantiomerically pure sample of this compound. One sample is reacted with (R)-MTPA-Cl and the other with (S)-MTPA-Cl, forming two different diastereomeric esters.
NMR Analysis: The ¹H NMR spectra of both diastereomeric esters are recorded and carefully compared.
Configuration Assignment: The phenyl group of the MTPA moiety creates a distinct anisotropic magnetic field. Protons on one side of the MTPA plane in the molecule's preferred conformation will be shielded (shifted to a lower chemical shift), while those on the other side will be deshielded (shifted to a higher chemical shift). By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the chiral center, the absolute configuration can be deduced based on established models. nih.gov
For this compound, the analysis would focus on the chemical shift differences of the C2-methine proton, the C2-methyl protons, the C3-methine proton, and the C3-methyl protons.
| Proton Group | Expected Sign of Δδ (δS - δR) for (2R, 3S)-alcohol |
| Protons on C2-Methyl | Positive |
| C2-Methine Proton | Positive |
| C3-Methine Proton | Negative |
| Protons on C3-Methyl | Negative |
| Protons on C3-CF3 | Negative |
Note: The expected signs in this illustrative table are based on the standard Mosher's method model and would need to be confirmed by experimental data.
Methodologies for Chiral Resolution and Enantiomeric Enrichment
Since diastereomers have different physical properties, they can often be separated by standard techniques like column chromatography. However, separating enantiomers requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for both analytical and preparative separation of enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable technique for separating the enantiomers and diastereomers of this compound. This method utilizes a chiral stationary phase (CSP), which is a column packing material that is itself enantiomerically pure. sigmaaldrich.com The differential interactions between the stereoisomers and the CSP lead to different retention times, allowing for their separation.
The selection of the appropriate CSP and mobile phase is critical for achieving successful resolution. Polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) are widely used and are effective for a broad range of chiral compounds, including alcohols.
Key Parameters for Chiral HPLC Method Development: A systematic screening of columns and mobile phases is typically required to find the optimal conditions for separating the four stereoisomers of this compound.
| Parameter | Description / Typical Values |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose (B160209) or Cellulose tris(3,5-dimethylphenylcarbamate)), Pirkle-type, or cyclodextrin-based columns. |
| Mobile Phase Mode | Normal Phase (e.g., Hexane/Isopropanol), Polar Organic (e.g., Acetonitrile/Methanol), or Reversed Phase (e.g., Water/Acetonitrile). |
| Mobile Phase Additives | Small amounts of acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) can be used to improve peak shape and resolution. |
| Flow Rate | Typically 0.5 - 1.5 mL/min for analytical scale separations. |
| Temperature | Column temperature can be varied to optimize selectivity and resolution. |
| Detection | UV detector (if the molecule or a derivative has a chromophore) or a Refractive Index (RI) detector. |
A successful method would yield a chromatogram with four distinct peaks, one for each stereoisomer, allowing for both the quantification of enantiomeric and diastereomeric purity and the preparative isolation of each pure isomer.
Supercritical Fluid Chromatography (SFC) for Enantiomer Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and efficient technique for the separation of enantiomers, representing a significant advancement over traditional liquid chromatography methods. nih.govselvita.com This method utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary component of the mobile phase. nih.govselvita.com The properties of supercritical CO2, such as low viscosity and high diffusivity, allow for high flow rates and rapid separations, often three to five times faster than HPLC, without generating high back pressures. chromatographyonline.comresearchgate.net These characteristics make SFC a preferred method for high-throughput screening and preparative-scale chiral separations in the pharmaceutical industry. nih.govchromatographyonline.com
For the enantioseparation of polar compounds like alcohols, the non-polar supercritical CO2 is typically mixed with a polar organic solvent, known as a modifier. researchgate.net Alcohols such as methanol (B129727), ethanol (B145695), and isopropanol (B130326) are the most frequently used modifiers due to their ability to improve peak shape and separation efficiency. chromatographyonline.com Methanol is often favored for its strong elution strength. chromatographyonline.com The separation itself is achieved on a chiral stationary phase (CSP), with polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) being widely successful for a broad range of racemic compounds. chromatographyonline.comresearchgate.net
While specific application notes for the enantiomeric separation of this compound are not detailed in the reviewed literature, the general methodology for separating chiral fluorinated alcohols via SFC is well-established. A typical method development workflow would involve screening various CSPs and mobile phase compositions (i.e., different alcohol modifiers and additives) to identify the optimal conditions for resolution. researchgate.net The use of acidic or basic additives can further improve peak shape and selectivity by minimizing undesirable interactions with residual silanol (B1196071) groups on the stationary phase. fagg.be
Table 1: Illustrative Example of SFC Chiral Screening Conditions This table presents a hypothetical screening for a chiral alcohol, as specific data for this compound was not available in the searched literature.
| Parameter | Condition |
| Columns (CSPs) | Chiralpak IA, Chiralpak IB, Chiralpak IC, Chiralcel OD-H |
| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% Additive |
| Gradient | 5% to 40% Methanol over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 220 nm |
Capillary Electrophoresis (CE) in Chiral Analysis
Capillary Electrophoresis (CE) is a high-efficiency analytical technique well-suited for chiral separations, offering advantages such as short analysis times, low consumption of samples and reagents, and high separation power. chromatographytoday.commdpi.com Unlike chromatographic methods that rely on partitioning between a mobile and a stationary phase, CE separates charged molecules in an electrolyte solution-filled capillary based on their differential migration in an applied electric field. mdpi.com
For the analysis of neutral or charged enantiomers, a chiral selector (CS) is added to the background electrolyte (BGE). chromatographytoday.commdpi.com The enantiomers form transient, diastereomeric complexes with the chiral selector, which have different apparent mobilities, thus enabling their separation. chromatographytoday.com Cyclodextrins (CDs) and their derivatives are the most common and versatile chiral selectors used in CE for a wide array of compounds due to their ability to form inclusion complexes. mdpi.comspringernature.com Other chiral selectors include macrocyclic antibiotics, proteins, and chiral crown ethers. springernature.comnih.gov
The separation of the enantiomers of this compound, a neutral alcohol, would necessitate the use of a chiral selector in the BGE. The method development would involve screening different types of cyclodextrins (e.g., β-CD, γ-CD, and their hydroxypropylated or sulfated derivatives) and optimizing their concentration. mdpi.commdpi.com Other critical parameters to optimize include the pH and composition of the background electrolyte, applied voltage, and capillary temperature, all of which can influence the resolution and migration times of the enantiomers. sci-hub.box The low solvent and solute consumption makes CE an environmentally friendly and cost-effective technique for chiral analysis. chromatographytoday.com
Table 2: Example of Parameters for Chiral CE Method Development This table illustrates typical parameters for developing a chiral separation method using CE, as specific data for this compound was not available in the searched literature.
| Parameter | Range/Type | Purpose |
| Chiral Selector (CS) | β-Cyclodextrin, HP-β-CD, Sulfated-β-CD | To induce enantiomeric separation |
| CS Concentration | 5 - 30 mM | To optimize complexation and resolution |
| Background Electrolyte | Phosphate or Borate Buffer | To control pH and conductivity |
| pH of BGE | 2.5 - 9.0 | To influence analyte/selector interaction and EOF |
| Applied Voltage | 15 - 30 kV | To control migration speed and analysis time |
| Temperature | 15 - 35 °C | To affect buffer viscosity and complexation kinetics |
Diastereomeric Salt Formation and Fractional Crystallization
Diastereomeric salt formation followed by fractional crystallization is a classical, time-honored method for resolving racemates on both a laboratory and industrial scale. pageplace.dewikipedia.org This technique is predicated on the reaction of a racemic mixture with a single, pure enantiomer of a second chiral compound, known as the resolving agent. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts. pageplace.de
Unlike enantiomers, which have identical physical properties (e.g., solubility), diastereomers possess distinct physical characteristics. wikipedia.org The difference in solubility between the two diastereomeric salts in a specific solvent is exploited to separate them via fractional crystallization. pageplace.de The less soluble diastereomeric salt will preferentially crystallize out of the solution, allowing it to be isolated by filtration. pageplace.de The more soluble diastereomer remains in the mother liquor. After separation, the pure enantiomer is recovered from the diastereomeric salt, typically through an acid-base reaction to remove the resolving agent. libretexts.org
For the resolution of a racemic alcohol like this compound, a common strategy would first involve its conversion into a derivative, such as a hemiphthalate or hemisuccinate ester. This introduces a carboxylic acid group, allowing the derivative to react with an enantiomerically pure chiral base (e.g., brucine, strychnine, or (R)-1-phenylethanamine) to form the diastereomeric salts. libretexts.org The success of the resolution depends critically on the selection of the resolving agent and the crystallization solvent, which often requires empirical screening to find a combination that provides a significant solubility difference between the diastereomeric salts. pageplace.deunchainedlabs.com
Table 3: General Steps for Resolution via Diastereomeric Salt Crystallization This table outlines the general process, as specific resolving agents for this compound were not identified in the searched literature.
| Step | Action | Purpose |
| 1. Derivatization | React the racemic alcohol with an acid anhydride (B1165640) (e.g., phthalic anhydride). | To introduce an acidic functional group for salt formation. |
| 2. Salt Formation | React the resulting racemic acid derivative with one equivalent of a chiral base. | To form a mixture of two diastereomeric salts. unchainedlabs.com |
| 3. Crystallization | Dissolve the salt mixture in a suitable solvent and allow it to cool slowly. | To selectively crystallize the less soluble diastereomeric salt. pageplace.de |
| 4. Separation | Isolate the crystallized salt by filtration. | To separate the less soluble diastereomer from the more soluble one. |
| 5. Liberation | Treat the purified diastereomeric salt with a strong acid. | To regenerate the pure enantiomer of the derivatized alcohol. |
| 6. Hydrolysis | Hydrolyze the ester linkage. | To recover the pure enantiomer of the original alcohol. |
Chemical Reactivity and Functionalization of 4,4,4 Trifluoro 3 Methylbutan 2 Ol
Transformations of the Hydroxyl Functionality
The hydroxyl group is a versatile site for a variety of chemical transformations, including esterification, etherification, oxidation, reduction, and dehydration.
Esterification and Etherification Reactions
Esterification: The conversion of 4,4,4-trifluoro-3-methylbutan-2-ol to its corresponding esters can be achieved through standard esterification protocols. However, the electron-withdrawing nature of the trifluoromethyl group can influence the reaction kinetics. While specific studies on the esterification of this particular alcohol are not abundant in the literature, general principles suggest that acid-catalyzed esterification with carboxylic acids would proceed, although potentially at a slower rate compared to its non-fluorinated analog due to the decreased nucleophilicity of the hydroxyl oxygen.
Etherification: The synthesis of ethers from this compound can be accomplished through various methods. The Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, is a plausible route. Additionally, iron-catalyzed etherification of secondary alcohols offers a direct method for the synthesis of symmetrical and unsymmetrical ethers. acs.orgnih.gov For instance, the reaction of a secondary alcohol in the presence of an iron(III) triflate catalyst can yield the corresponding ether. acs.orgnih.gov The reaction of fluorinated alcohols with epoxides in the presence of acid or base catalysts also leads to the formation of ethers. fluorine1.ru
A summary of potential etherification reactions is presented below:
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| This compound | Alkyl Halide | Strong Base | Unsymmetrical Ether |
| This compound | Primary Alcohol | Fe(OTf)₃ | Unsymmetrical Ether |
| This compound | Epoxide | Acid or Base | Fluoroalkyl Ether |
Oxidation and Reduction Pathways
Oxidation: The oxidation of this compound, a secondary alcohol, is expected to yield the corresponding ketone, 4,4,4-trifluoro-3-methylbutan-2-one. The presence of the electron-withdrawing trifluoromethyl group makes the oxidation of α-trifluoromethyl alcohols more challenging compared to their non-fluorinated counterparts. thieme.de However, various methods have been developed for the oxidation of secondary fluorinated alcohols. nih.govresearchgate.netacs.orgacs.org One effective method involves the use of nitric acid and iron(III) chloride as catalysts in a fluorinated solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). nih.govresearchgate.netacs.orgacs.org This system has been shown to selectively oxidize secondary alcohols to ketones with excellent yields. nih.govresearchgate.netacs.orgacs.org
Reduction: The reduction of the hydroxyl group in this compound to a methylene (B1212753) group is a challenging transformation. More commonly, the focus is on the reduction of the corresponding ketone to form the alcohol. The synthesis of trifluoromethyl carbinols, such as this compound, is often achieved through the reduction of the corresponding trifluoromethyl ketone. organic-chemistry.org Various reagents and methods are available for the stereoselective reduction of prochiral ketones to chiral alcohols.
Dehydration to Olefinic Trifluoromethylated Systems
The acid-catalyzed dehydration of this compound is expected to produce a mixture of trifluoromethylated alkenes. The mechanism typically involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a secondary carbocation. chemguide.co.uklibretexts.orglibretexts.org Subsequent elimination of a proton from an adjacent carbon atom leads to the formation of a double bond. chemguide.co.uklibretexts.orglibretexts.org
Given the structure of this compound, two primary alkene products are possible, depending on which adjacent proton is removed:
4,4,4-Trifluoro-3-methylbut-1-ene: Formed by the removal of a proton from the C1 methyl group.
4,4,4-Trifluoro-3-methylbut-2-ene: Formed by the removal of a proton from the C3 methyl group.
The regioselectivity of the dehydration is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. In this case, 4,4,4-trifluoro-3-methylbut-2-ene would be the expected major product. It is also important to note that the but-2-ene product can exist as (E) and (Z) stereoisomers. chemguide.co.uklibretexts.org
Reactivity Governed by the Trifluoromethyl Group and Steric Hindrance
The trifluoromethyl group exerts a strong influence on the reactivity of the molecule through its potent electron-withdrawing inductive effect and steric bulk.
Nucleophilic Attack and Electrophilic Activation
The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the C2 position, the hydroxyl group must first be activated. unco.edu This can be achieved by protonation in acidic media or by conversion to a better leaving group, such as a tosylate or mesylate. unco.edu Once activated, the carbon bearing the leaving group becomes susceptible to nucleophilic attack. However, the presence of the bulky trifluoromethyl and methyl groups at the adjacent C3 and C2 positions, respectively, will sterically hinder the approach of a nucleophile, making SN2 reactions less favorable. SN1 reactions, proceeding through a carbocation intermediate, might be possible under strongly acidic conditions, but could be complicated by rearrangements.
Fluorinated alcohols themselves can act as promoters for electrophilic activation. arkat-usa.orgrsc.org Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to enhance the reactivity of electrophiles in various reactions. arkat-usa.orgrsc.org
Influence of Fluorination on Acidity and Nucleophilicity
Acidity: The trifluoromethyl group significantly increases the acidity of the hydroxyl proton in this compound compared to its non-fluorinated analog, 3-methylbutan-2-ol. The strong electron-withdrawing inductive effect of the three fluorine atoms helps to stabilize the resulting alkoxide conjugate base by delocalizing the negative charge. masterorganicchemistry.com For example, the pKa of 2,2,2-trifluoroethanol is approximately 12, which is considerably more acidic than ethanol (B145695) (pKa ≈ 16). masterorganicchemistry.com A similar trend is expected for this compound, making it a significantly stronger acid than typical secondary alcohols. masterorganicchemistry.comlibretexts.org
Nucleophilicity: Conversely, the electron-withdrawing effect of the trifluoromethyl group decreases the nucleophilicity of the hydroxyl oxygen. The lone pairs of electrons on the oxygen are less available for donation to an electrophile due to the inductive pull of the nearby CF3 group. This reduced nucleophilicity can affect the rates of reactions where the alcohol acts as a nucleophile, such as in esterification and etherification reactions.
A comparison of the expected properties of this compound and its non-fluorinated analog is shown below:
| Property | 3-Methylbutan-2-ol | This compound | Rationale |
| Acidity (pKa) | Higher (less acidic) | Lower (more acidic) | Inductive effect of -CF₃ group stabilizes the conjugate base. masterorganicchemistry.com |
| Nucleophilicity of -OH | Higher | Lower | Inductive effect of -CF₃ group reduces electron density on the oxygen atom. |
Derivatization Strategies for the Synthesis of Complex Molecular Architectures
The presence of a hydroxyl group in this compound provides a key handle for a variety of derivatization reactions, paving the way for the synthesis of more complex molecules.
Formation of Fluorinated Amino Alcohols and Related Scaffolds
The conversion of this compound and its precursors into fluorinated amino alcohols is a significant derivatization strategy. These resulting scaffolds are of considerable interest due to their potential as chiral auxiliaries and their presence in biologically active compounds.
One common approach involves the reduction of α-aminoalkyl trifluoromethyl ketones, which are precursors to the corresponding β-amino-α-trifluoromethyl alcohols. mdpi.com A general method for synthesizing these ketone precursors is the Dakin-West reaction, where an α-amino acid derivative is treated with trifluoroacetic anhydride (B1165640). mdpi.com Subsequent reduction of the ketone yields the desired amino alcohol.
Another strategy involves the diastereoselective reductive amination of aryl trifluoromethyl ketones with α-amino esters. This method allows for the synthesis of β-amino alcohols with high diastereoselectivity. nih.gov Furthermore, biocatalytic N-H bond insertion reactions using engineered cytochrome c552 variants have been developed for the enantioselective synthesis of α-trifluoromethyl amines, which can be further converted to medicinally valuable β-trifluoromethyl-β-amino alcohols. nih.gov For instance, the reduction of the enzymatic N-H insertion product with lithium aluminum hydride (LAH) can yield the corresponding β-amino alcohol in good yield and enantiomeric excess. nih.gov
The synthesis of monoterpene-based trifluoromethylated amino alcohols has also been achieved. This involves the reduction of trifluoromethylated benzyl-O-oximes, derived from the corresponding β-keto-benzyl-O-oximes, to yield α-trifluoromethyl-β-amino alcohols. mdpi.com
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| α-Aminoalkyl trifluoromethyl ketone | Reduction | β-Amino-α-trifluoromethyl alcohol | - | mdpi.com |
| Aryl trifluoromethyl ketone and α-amino ester | Reductive amination | β-Amino alcohol | - | nih.gov |
| Benzyl 2-diazotrifluoropropanoate and aryl amine | Biocatalytic N-H insertion, then LAH reduction | β-Trifluoromethyl-β-amino alcohol | 54 | nih.gov |
| Trifluoromethylated benzyl-O-oxime | LiAlH4, Et2O | α-Trifluoromethyl-β-amino alcohol | 82-88 | mdpi.com |
Incorporation into Heterocyclic Systems
The trifluoromethyl group is a prevalent feature in many pharmaceutical and agrochemical compounds due to its ability to enhance metabolic stability and binding affinity. The incorporation of the this compound scaffold into heterocyclic systems is therefore a key area of research.
One approach involves the use of trifluoromethyl-β-dicarbonyls as versatile synthons. For example, three-component cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one has been studied for the synthesis of hexahydroimidazo[1,2-a]pyridin-5-ones. mdpi.com This reaction proceeds under mild conditions and demonstrates how the related ketone can be used to build complex heterocyclic frameworks.
Furthermore, fluoroalkyl amino reagents (FARs) have emerged as powerful tools for introducing fluorinated groups onto heterocyclic systems. nih.gov While direct examples with this compound are not explicitly detailed, the principles can be extended. For instance, the reaction of FARs with N-benzyl fluoroacetimines can lead to the synthesis of 3,5-bis(fluoroalkyl)pyrazoles. nih.gov
Reaction with Varied Classes of Nucleophiles (e.g., amines, thiols, malonates)
The electrophilic nature of the carbonyl carbon in the precursor ketone, 4,4,4-trifluoro-3-hydroxy-3-methylbutan-2-one, and the potential for activation of the alcohol group in this compound itself, allows for reactions with a range of nucleophiles.
Amines: As discussed in the formation of amino alcohols (Section 4.3.1), amines are key nucleophiles that react with the precursor ketone via reductive amination to form C-N bonds. nih.gov
Thiols: Trifluoromethyl ketones are known to react with thiols. The highly electrophilic carbonyl carbon of a trifluoromethyl ketone can be attacked by the thiol group, leading to the formation of a hemithioketal. nih.gov This reactivity is significant in the context of cysteine protease inhibition. nih.gov While specific studies on this compound with thiols are not extensively documented, the reactivity of its parent ketone suggests this is a viable reaction pathway. The reaction of perfluoro(3-isothiocyanato-2-methyl-2-pentene) with various thiols leads to the formation of dithiocarbamates and subsequently dihydro-1,3-thiazoles, demonstrating the reactivity of fluorinated compounds with sulfur nucleophiles. acs.orgacs.org
Malonates: Malonate anions are soft carbon nucleophiles that can react with electrophilic centers. The Mitsunobu reaction provides a method for the dehydrative alkylation of alcohols with pronucleophiles. While simple dialkyl malonates have limited scope in this reaction, more acidic malonates like bis(2,2,2-trifluoroethyl) malonate readily react with primary and some secondary alcohols. nih.gov This suggests that under appropriate conditions, this compound could be alkylated with activated malonates. The Michael reaction of 3-methyleneisocamphanone with diethyl malonate is another example of malonate reactivity, leading to the formation of a new carbon-carbon bond. acs.org
Mechanistic Investigations of this compound Transformations
Understanding the mechanisms of reactions involving this compound and its derivatives is crucial for optimizing reaction conditions and designing new synthetic strategies.
Unraveling Reaction Pathways and Intermediates
The reactions of trifluoromethyl ketones, the precursors to this compound, have been the subject of mechanistic studies. The introduction of a trifluoromethyl group adjacent to a carbonyl is challenging due to the opposing polarization of the CF3-I bond compared to a typical CH3-I bond. nih.govacs.org Mechanistic studies on the α-trifluoromethylation of ketones have revealed the involvement of highly reactive alkylrhodium complexes derived from Et2Zn and RhCl(PPh3)3. nih.govacs.org
In the context of nucleophilic addition to trifluoromethyl ketones, it is generally accepted that the reaction proceeds via the formation of a tetrahedral intermediate. For instance, the reaction of trifluoromethyl ketones with the thiol group of a cysteine protease is believed to form a hemithioketal adduct. nih.gov The stability of these tetrahedral adducts is a key feature of the reactivity of trifluoromethyl ketones. acs.org
For the reduction of α-trifluoromethyl ketones to form β-trifluoromethyl alcohols, such as this compound, the reaction proceeds through a nucleophilic attack of a hydride ion on the carbonyl carbon. The stereochemical outcome of this reduction is often governed by Felkin-Anh or Cram's rule models, especially in the presence of a chiral center.
Kinetic and Thermodynamic Aspects of Reactivity
The kinetics and thermodynamics of reactions involving fluorinated alcohols and ketones provide valuable insights into their reactivity.
Kinetic Resolution: Dynamic kinetic resolution (DKR) is a powerful technique for the synthesis of enantiomerically pure alcohols. This process often involves a metal catalyst for in situ racemization of the starting alcohol and an enzyme for enantioselective acylation. mdpi.com The efficiency of DKR is dependent on the relative rates of racemization and enzymatic resolution. The Noyori-Ikariya asymmetric transfer hydrogenation of racemic α-CF3 aryl ketones is an efficient method for the enantio- and diastereoselective synthesis of homochiral β-CF3 benzylic alcohols, proceeding with excellent stereoselectivities. nih.govacs.org DFT calculations have been used to rationalize the origin of stereoselectivity and the racemization mechanism in these DKR processes. nih.govacs.org
Thermodynamic Properties: The thermodynamic properties of fluorinated alcohols can influence their reactivity and interactions with other molecules. For example, fluorinated alcohols are known to alter the properties of lipid bilayers. nih.gov Studies on the alcoholysis of 2,2,2-trichloro-1-arylethanones, which are structurally related to trifluoromethyl ketones, have provided kinetic and thermodynamic parameters for the formation of esters. rsc.org These studies indicate that the reaction proceeds through an addition-elimination mechanism, with the stability of the hemiacetal intermediate playing a crucial role. rsc.org
| Reaction Type | Key Mechanistic Feature | Kinetic/Thermodynamic Aspect | Reference |
| α-Trifluoromethylation of Ketones | Involvement of reactive alkylrhodium complexes | - | nih.govacs.org |
| Nucleophilic Addition to Trifluoromethyl Ketones | Formation of stable tetrahedral hemithioketal adducts | Time-dependent tightening of inhibition in proteases | nih.gov |
| Dynamic Kinetic Resolution of α-CF3 Ketones | In situ epimerization via enol/enolate intermediate | High stereoselectivity (up to 99.9% ee, up to 99.9:0.1 dr) | nih.govacs.org |
| Alcoholysis of Trihalo-ketones | Addition-elimination via hemiacetal intermediate | Reactivity order: MeOH > EtOH > PrnOH > BunOH | rsc.org |
Advanced Spectroscopic and Structural Elucidation Techniques for 4,4,4 Trifluoro 3 Methylbutan 2 Ol Research
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Multi-dimensional NMR spectroscopy is a cornerstone for the unambiguous structural elucidation of 4,4,4-Trifluoro-3-methylbutan-2-ol, offering insights into its complex spin systems and stereochemistry.
One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of the hydrogen, carbon, and fluorine nuclei within the molecule.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring atoms. Key signals include a doublet for the methyl group adjacent to the chiral center, a quartet for the proton on the carbon bearing the hydroxyl group, a multiplet for the proton on the carbon adjacent to the trifluoromethyl group, and a singlet for the hydroxyl proton. The coupling constants (J-values) between these protons provide valuable information about the dihedral angles between them.
¹³C NMR: The carbon-13 NMR spectrum indicates the number of chemically distinct carbon atoms. The spectrum will show distinct signals for the two methyl carbons, the two carbons of the butanol backbone, and the trifluoromethyl carbon. The chemical shift of the carbon attached to the fluorine atoms is significantly affected by their strong electron-withdrawing nature. rsc.org
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. icpms.czbiophysics.org For this compound, the ¹⁹F NMR spectrum typically shows a doublet, resulting from coupling with the adjacent proton. rsc.org The chemical shift provides information about the electronic environment of the trifluoromethyl group. icpms.czbiophysics.org
Table 1: Representative NMR Data for this compound Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) Range (Hz) | Assignment |
| ¹H | 0.9 - 1.3 | d | 6.0 - 7.5 | CH₃-CH |
| ¹H | 1.1 - 1.4 | d | 6.5 - 7.5 | CH₃-CH(OH) |
| ¹H | 2.0 - 2.8 | m | - | CH-CF₃ |
| ¹H | 3.8 - 4.5 | m | - | CH-OH |
| ¹³C | 15 - 25 | - | - | CH₃ |
| ¹³C | 25 - 35 | q | 25 - 30 | CH-CF₃ |
| ¹³C | 65 - 75 | - | - | CH-OH |
| ¹³C | 120 - 130 | q | 275 - 285 | CF₃ |
| ¹⁹F | -74 to -65 | d or t | 7.0 - 11.0 | CF₃ |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and the specific stereoisomer. rsc.org
Two-dimensional NMR techniques are indispensable for establishing the precise connectivity and stereochemistry of this compound. youtube.comscribd.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu Cross-peaks in the COSY spectrum confirm the connectivity between the methyl protons and the adjacent methine proton, as well as the coupling between the two methine protons of the butanol backbone. sdsu.eduuvic.ca
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals, for instance, linking the proton at the C2 position to its carbon atom. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu HMBC is crucial for identifying quaternary carbons and for piecing together the carbon skeleton. For example, correlations would be observed between the protons of the methyl group at C3 and the carbon at C2, and between the proton at C2 and the carbons of the methyl group at C3 and the trifluoromethyl group. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded. This is particularly useful for determining the relative stereochemistry of the two chiral centers in the molecule.
Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Insights
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound and for gaining insights into its conformational properties. scifiniti.comualberta.ca
IR Spectroscopy: The IR spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. Strong absorption bands in the 1100-1300 cm⁻¹ region are indicative of the C-F stretching vibrations of the trifluoromethyl group. C-H stretching and bending vibrations will also be present in their characteristic regions.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. scifiniti.comualberta.ca The C-F stretching vibrations are also typically strong in the Raman spectrum. The symmetric vibrations of the molecule are often more intense in the Raman spectrum, which can aid in the conformational analysis.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) |
| O-H Stretch | 3200 - 3600 (broad) | 3200 - 3600 (weak) |
| C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| C-F Stretch | 1100 - 1300 (strong) | 1100 - 1300 (strong) |
| C-O Stretch | 1000 - 1200 | 1000 - 1200 |
| C-C Stretch | 800 - 1200 | 800 - 1200 |
Note: The exact frequencies can be influenced by intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which provides further structural information.
The mass spectrum will show the molecular ion peak [M]⁺, confirming the molecular weight of the compound. The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). docbrown.infolibretexts.org For this compound, the loss of a trifluoromethyl radical (•CF₃) is also a likely fragmentation pathway.
Table 3: Potential Fragmentation Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment |
| M⁺ | [C₅H₉F₃O]⁺ |
| M - 15 | [C₄H₆F₃O]⁺ |
| M - 18 | [C₅H₇F₃]⁺ |
| M - 45 | [C₄H₆F₃]⁺ |
| 69 | [CF₃]⁺ |
Note: The relative intensities of the fragment ions depend on the ionization method and energy.
Advanced Chiral Detection and Purity Assessment Techniques
Since this compound possesses two chiral centers, techniques for separating and identifying the different stereoisomers are crucial.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for separating the enantiomers and diastereomers of this compound. rsc.org This technique utilizes a chiral stationary phase that interacts differently with the various stereoisomers, leading to their separation. rsc.org The enantiomeric excess (ee) of a sample can be accurately determined using this method. rsc.org
Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC can be used to separate volatile chiral compounds. The use of a chiral column allows for the separation of the stereoisomers based on their differential interactions with the stationary phase.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. mdpi.com Chiral molecules exhibit unique CD spectra, which can be used to determine their absolute configuration and to study their conformational changes. The CD spectrum of each enantiomer will be a mirror image of the other. mdpi.com
Computational and Theoretical Studies of 4,4,4 Trifluoro 3 Methylbutan 2 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) for Molecular Orbital Analysis
Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of molecules based on the electron density. For a molecule like 4,4,4-Trifluoro-3-methylbutan-2-ol, DFT calculations, often using functionals like B3LYP or MPWB1K with basis sets such as 6-31+G(d,p), would be employed to analyze its molecular orbitals.
The primary focus of a molecular orbital analysis would be on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the analysis would likely reveal that the HOMO is localized around the oxygen atom of the hydroxyl group due to its lone pairs of electrons. The presence of the electron-withdrawing trifluoromethyl group would be expected to lower the energy of both the HOMO and LUMO compared to its non-fluorinated analog, 3-methylbutan-2-ol. This would influence the alcohol's acidity and its behavior in chemical reactions.
A hypothetical representation of key data from a DFT analysis is presented in Table 1.
Table 1: Hypothetical DFT-Calculated Electronic Properties
| Parameter | Expected Value/Observation | Significance |
|---|---|---|
| HOMO Energy | Lower than non-fluorinated analog | Indicates reduced electron-donating ability |
| LUMO Energy | Lower than non-fluorinated analog | Indicates enhanced electron-accepting ability |
| HOMO-LUMO Gap | Likely larger than non-fluorinated analog | Suggests increased kinetic stability |
| HOMO Localization | Primarily on the oxygen atom | Site of electrophilic attack |
Prediction of Spectroscopic Parameters
Computational methods are instrumental in predicting various spectroscopic parameters, which can aid in the identification and characterization of a compound. For this compound, the following spectroscopic data would typically be calculated:
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. The calculated IR spectrum would be expected to show a characteristic O-H stretching frequency. The position of this band would be sensitive to intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms. Strong C-F stretching vibrations would also be a prominent feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted shifts are valuable for interpreting experimental NMR spectra and confirming the compound's structure. The ¹⁹F NMR chemical shift would be particularly informative for characterizing the trifluoromethyl group.
Molecular Modeling and Conformational Analysis
The three-dimensional structure and conformational preferences of a molecule are critical to its properties and biological activity. Molecular modeling techniques are used to explore the potential energy surface of a molecule and identify its stable conformations.
Energy Minimization and Conformational Sampling
To understand the conformational landscape of this compound, a systematic conformational search would be performed. This involves generating a large number of possible initial structures by rotating the single bonds, particularly the C-C and C-O bonds. Each of these initial structures would then be subjected to energy minimization, a process that adjusts the geometry to find the nearest local minimum on the potential energy surface.
This process would identify all the low-energy conformers of the molecule. The relative energies of these conformers would indicate their relative populations at a given temperature, according to the Boltzmann distribution.
Prediction of Preferred Conformations and Intermolecular Interactions
The analysis of the stable conformers of this compound would likely reveal the importance of non-covalent interactions in determining their relative stability. A key interaction to investigate would be the potential for intramolecular hydrogen bonding between the hydroxyl proton and one of the fluorine atoms of the trifluoromethyl group. nih.govacs.org The presence of such a bond would significantly stabilize certain conformations.
Computational analyses like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) would be used to characterize and quantify these weak interactions. nih.gov The preferred conformation would represent a balance between minimizing steric hindrance and maximizing favorable intramolecular interactions.
A hypothetical summary of a conformational analysis is provided in Table 2.
Table 2: Hypothetical Conformational Analysis Summary
| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Stabilizing Interactions |
|---|---|---|---|
| Conformer A | O-C-C-C gauche | 0.00 | Intramolecular O-H···F hydrogen bond |
| Conformer B | O-C-C-C anti | 1.5 | Steric repulsion minimized |
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying the transition states that connect reactants and products. For this compound, a relevant reaction to study would be its dehydration or reaction with hydrogen halides, drawing parallels to the known reactivity of similar alcohols.
For instance, the reaction with HBr, which for the non-fluorinated analog 3-methylbutan-2-ol is known to proceed via a carbocation intermediate and rearrangement, would be of interest. Computational modeling would involve the following steps:
Reactant and Product Optimization: The geometries of the reactant (this compound and HBr) and the potential products would be optimized.
Transition State Search: A search for the transition state structures for each step of the proposed mechanism (e.g., protonation of the hydroxyl group, loss of water to form a carbocation, potential rearrangement, and nucleophilic attack by bromide) would be conducted.
Frequency Analysis: A frequency calculation would be performed on the located transition states to confirm that they are true first-order saddle points (i.e., they have exactly one imaginary frequency).
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would be performed to verify that the transition state connects the correct reactants and products on the potential energy surface.
The presence of the highly electronegative trifluoromethyl group would be expected to destabilize any adjacent carbocation intermediate, potentially altering the reaction mechanism compared to its non-fluorinated counterpart. A computational study could predict whether a concerted mechanism (e.g., S_N2-like) might be favored over a stepwise mechanism involving a discrete carbocation.
Computational Studies of Asymmetric Catalysis Involving this compound
The synthesis of enantiomerically pure chiral fluoroalcohols, such as this compound, is of significant interest. Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of the prochiral ketone precursor are key strategies to achieve this. Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling these catalytic processes. nih.govmdpi.com
Researchers employ computational models to simulate the entire catalytic cycle. This involves mapping the potential energy surface of the reaction, identifying the structures of intermediates, and, most importantly, characterizing the transition states that dictate the reaction rate and stereoselectivity. For instance, in the well-established Noyori-type ruthenium-catalyzed ATH, the mechanism involves the formation of a ruthenium-hydride species which then transfers a hydride to the ketone via a six-membered ring transition state. mdpi.com
Computational studies on analogous trifluoromethyl ketones reveal that the catalyst, typically a complex of a transition metal (like Ruthenium or Iridium) with a chiral diamine or amino alcohol ligand, creates a specific chiral environment. mdpi.comrsc.org DFT calculations can model the interaction of both enantiotopic faces of the ketone with the catalyst, allowing for a detailed analysis of the non-covalent interactions (e.g., hydrogen bonds, CH-π interactions, steric repulsion) that stabilize one transition state over the other. These models are crucial for rational catalyst design, enabling the in-silico screening of various ligands to predict which will afford the highest enantioselectivity before attempting experimental synthesis. nih.gov
Understanding Selectivity in Stereochemical Transformations
The primary goal of computational studies in this context is to understand and predict the stereochemical outcome of the reduction. The enantioselectivity of the reaction is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers of the alcohol product.
According to transition state theory, the ratio of the two enantiomers is exponentially related to the difference in the Gibbs free energy of activation (ΔΔG‡) for the two competing pathways. A lower energy barrier for one pathway means that it will proceed faster, leading to the formation of one enantiomer as the major product. Computational chemists use DFT to calculate these energy barriers with a high degree of accuracy. nih.gov
The analysis often involves:
Transition State Geometry: Optimizing the three-dimensional structure of the transition states to understand the precise arrangement of the substrate relative to the catalyst's chiral ligands.
Energy Decomposition Analysis: Breaking down the interaction energy into steric and electronic components to pinpoint the specific forces responsible for discrimination. For trifluoromethyl ketones, the strong electron-withdrawing nature of the CF₃ group significantly influences the electronic properties of the carbonyl carbon, a factor that is well-captured by computational models. rsc.org
Microkinetic Modeling: In more complex analyses, the entire reaction network is modeled to see how the energetics of steps other than the stereo-determining one might influence the final product distribution. nih.gov This provides a more holistic understanding of the catalytic system's behavior.
The insights gained from these calculations provide a robust atomic-level rationale for the observed enantiomeric excesses (e.e.) in the laboratory. nih.gov
Table 1: Illustrative Example of Calculated Transition State Energies and Predicted Enantioselectivity for Ketone Reduction
This table demonstrates the theoretical relationship between the calculated energy difference of transition states and the resulting enantiomeric excess of the alcohol product.
| Catalyst System | Transition State | Calculated Relative Free Energy (ΔG‡, kcal/mol) | Energy Difference (ΔΔG‡, kcal/mol) | Predicted Enantiomeric Excess (e.e., %) | Major Enantiomer |
| Catalyst A | TS-(R) | 15.2 | 1.4 | 90 | S |
| TS-(S) | 13.8 | ||||
| Catalyst B | TS-(R) | 16.5 | 2.3 | 98 | S |
| TS-(S) | 14.2 | ||||
| Catalyst C | TS-(R) | 14.9 | 0.7 | 60 | R |
| TS-(S) | 15.6 |
Note: The data in this table is hypothetical and for illustrative purposes to show the direct correlation between computational energy predictions and stereochemical outcomes.
Applications of 4,4,4 Trifluoro 3 Methylbutan 2 Ol in Advanced Organic Synthesis and Chemical Sciences Non Clinical
4,4,4-Trifluoro-3-methylbutan-2-ol as a Chiral Building Block in Complex Molecule Synthesis
Chiral building blocks are enantiomerically pure or enriched compounds that serve as starting materials for the synthesis of complex, stereochemically defined target molecules. The use of such building blocks is a cornerstone of modern asymmetric synthesis. Chiral tertiary trifluoromethyl carbinols are recognized as a key structural motif in a variety of biologically active molecules. acs.org Their synthesis and application are areas of active research, often employing organocatalytic methods to achieve high enantioselectivity. acs.orgacs.org
This compound, with its defined stereocenter bearing both a methyl and a trifluoromethyl group, represents a potentially valuable synthon. However, despite its availability, detailed research findings on its specific application as a chiral building block in the synthesis of complex, non-clinical molecules are not extensively documented in scientific literature. The potential utility lies in its bifunctional nature—a secondary alcohol for further reactions and a sterically and electronically distinct trifluoromethylated stereocenter.
Fluorinated amino acids are crucial components in drug discovery and chemical biology. nih.gov Incorporating fluorine can enhance the metabolic stability and binding affinity of peptides. nih.gov The synthesis of these unnatural amino acids often relies on fluorinated precursors. For instance, methods have been developed for creating β-amino-α-trifluoromethyl alcohols through the reduction of corresponding α-aminoalkyl trifluoromethyl ketones or via chiral Henry reactions. nih.gov
While there is extensive research on the synthesis of various fluorinated amino acids, specific examples detailing the use of this compound as a direct precursor for fluorinated amino acids or peptidomimetics are not prominent in the surveyed literature. Theoretically, the alcohol could be converted to an amine via methods like a Mitsunobu reaction followed by reduction, or through oxidation to a ketone and subsequent reductive amination, to generate a novel fluorinated amino acid scaffold.
Fluorinated heterocycles are a major class of compounds in the pharmaceutical and agrochemical industries. unipa.it The synthesis of these molecules often involves the cyclization of a fluorinated precursor. For example, trifluoromethyl-containing pyrazoles can be constructed through the condensation of a trifluoro-β-diketone with a hydrazine. unipa.it
The application of this compound as a starting material for optically active fluorinated heterocycles is not widely reported. Its structure, however, suggests potential pathways. For instance, intramolecular cyclization reactions could be envisioned after functionalizing the hydroxyl group and another position on the butane (B89635) backbone, potentially leading to novel fluorinated tetrahydrofurans or other heterocyclic systems.
Ligand and Catalyst Design Utilizing this compound Scaffolds
Chiral ligands are essential for asymmetric catalysis, a field that enables the synthesis of single enantiomers of chiral molecules. Chiral alcohols are common precursors for ligands used in reactions like asymmetric hydrogenation and transfer hydrogenation. While there are numerous examples of catalysts being used to create chiral trifluoromethyl alcohols rsc.org, the use of these alcohols as the foundational scaffold for new chiral ligands is a more specialized area.
A search of scientific databases does not reveal prominent examples of chiral ligands or catalysts specifically derived from the this compound scaffold. The unique steric and electronic properties imparted by the trifluoromethyl group could, in theory, influence the selectivity of a metal complex coordinated to a ligand derived from this alcohol, but this remains a largely unexplored area of research.
Contribution to the Development of Functional Materials and Specialty Chemicals
The incorporation of fluorinated moieties is a well-established strategy for creating functional materials with unique properties, such as thermal stability, chemical resistance, and specific optical or electronic characteristics. For example, chiral 3-aryl-3-hydroxypropanoic esters have been utilized as building blocks for chiral liquid crystals. acs.org
Currently, there is a lack of published research detailing the use of this compound in the synthesis of functional materials like polymers, liquid crystals, or other specialty chemicals. Its potential contribution would be to introduce a chiral, trifluoromethylated side chain, which could impact the bulk properties of a material, such as its self-assembly behavior or surface properties.
Role in Retrosynthetic Strategies for Fluorinated Compounds
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. acs.orgresearchgate.net This process identifies key bond disconnections and the corresponding synthons (idealized fragments) and their synthetic equivalents.
A molecule like this compound can be viewed as a valuable chiral synthon in a retrosynthetic context. Although specific examples of its use in the completed synthesis of a complex target are not documented in the reviewed literature, its retrosynthetic potential can be illustrated by analyzing its own structure.
The key functional groups—a secondary alcohol and a carbon center with a trifluoromethyl group—suggest several possible disconnections.
Table 1: Theoretical Retrosynthetic Analysis of this compound
| Disconnection Strategy | Target Bond | Synthons (Idealized Fragments) | Potential Synthetic Equivalents |
| Grignard-type reaction | C2-C3 bond | Acetyl cation (CH3CO+) and a trifluoromethylated carbanion (-C(CH3)(CF3)) | Acetaldehyde or acetyl chloride; Trifluoromethyl Grignard reagent (e.g., CF3MgBr) on a ketone precursor. |
| Aldol-type reaction | C2-C3 bond | Acetaldehyde enolate and a trifluoromethyl ketone (CF3C(O)CH3) | Lithium enolate of acetaldehyde; 1,1,1-Trifluoroacetone. |
| Trifluoromethylation | C3-C4 bond | 3-Methylbutan-2-one precursor and a trifluoromethyl nucleophile (CF3-) | 3-Methylbutan-2-one; Trifluoromethylating agents like Ruppert-Prakash reagent (TMSCF3) or fluoroform. beilstein-journals.orgnih.gov |
This analysis demonstrates how this compound could be logically derived from simpler starting materials, highlighting its potential as a target for synthesis or as a building block for more complex fluorinated molecules in a planned synthetic route.
Future Research Directions and Unresolved Challenges
Development of Novel and Sustainable Synthetic Routes
A primary challenge in the broader application of fluorinated compounds like 4,4,4-Trifluoro-3-methylbutan-2-ol is the development of synthetic routes that are not only efficient but also economically and environmentally sustainable. Future research is directed at addressing these aspects.
Key Research Thrusts:
Economical Starting Materials: Research into novel synthetic pathways often begins with accessible and low-cost raw materials. For instance, methods developed for similar structures, like 4,4,4-trifluorobutanol, utilize readily available diethyl malonate. google.com A similar approach, moving away from expensive fluorinated precursors, is a critical goal for the synthesis of this compound.
Process Intensification: Future routes will likely focus on reducing the number of synthetic steps, which inherently lowers cost and waste. A patented synthesis for a related compound highlights the advantages of a streamlined process that is simple to operate and suitable for industrial scale-up. google.com
A promising strategy involves the catalytic reduction of the corresponding ketone, 4,4,4-Trifluoro-3-methylbutan-2-one. Research into new catalytic systems that operate under mild conditions with high turnover numbers is a significant area of investigation.
Expanding the Scope of Catalytic Asymmetric Transformations
The presence of a chiral center in this compound means that controlling its stereochemistry is crucial for its application in pharmaceuticals and materials science. Expanding the repertoire of catalytic asymmetric methods to produce specific enantiomers of this alcohol is a major unresolved challenge.
Areas for Future Development:
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool, utilizing small, metal-free organic molecules to catalyze stereoselective reactions. researchgate.net Future work will likely explore the use of chiral organocatalysts for the asymmetric reduction of 4,4,4-Trifluoro-3-methylbutan-2-one or the functionalization of related prochiral substrates. researchgate.net
Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and sustainable approach. For example, the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate has been successfully achieved using Saccharomyces uvarum cells in a biphasic system, yielding high conversion and enantiomeric excess. nih.gov Applying similar biocatalytic reduction strategies to produce enantiopure (R)- or (S)-4,4,4-Trifluoro-3-methylbutan-2-ol is a highly promising research avenue.
Advanced Metal Catalysis: Copper-catalyzed asymmetric reactions have shown significant promise for the synthesis of complex chiral molecules containing trifluoromethylthio (SCF3) groups. osaka-u.ac.jp Research into chiral copper, rhodium, or ruthenium catalysts for the highly enantioselective hydrogenation of the parent ketone of this compound could provide efficient access to either enantiomer. The development of novel phosphine-catalyzed redox cycling processes also presents new strategies for creating fluorinated chiral centers. researchgate.net
Advanced Analytical Techniques for Real-Time Monitoring of Reactions
To optimize reaction conditions, maximize yield, and ensure stereoselectivity in the synthesis of this compound, advanced analytical methods for real-time monitoring are indispensable. The complexity of catalytic asymmetric reactions requires techniques that can provide detailed kinetic and mechanistic data as the reaction proceeds.
Emerging Monitoring Technologies:
FlowNMR Spectroscopy: Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy is a powerful, non-invasive technique for monitoring reactions in real-time under actual process conditions. rsc.org Its application could provide precise data on the consumption of reactants and the formation of products and intermediates in the synthesis of this compound.
In-situ Spectroscopy: Techniques like Time-Resolved Infrared (TRIR) and 2D-IR spectroscopy offer insights into reaction dynamics on ultrafast timescales, helping to elucidate complex reaction mechanisms. numberanalytics.com Hyphenated methods, such as combining chromatography with IR spectroscopy, can be used to identify transient intermediates in complex reaction mixtures. numberanalytics.com
Microfluidics and Lab-on-a-Chip: These technologies allow for high-throughput screening of reaction conditions on a miniature scale. numberanalytics.com This reduces the consumption of valuable materials and accelerates the optimization of synthetic protocols for this compound. numberanalytics.com
Advanced Data Analysis: The large datasets generated by these techniques necessitate the use of sophisticated analysis methods. Chemometrics and machine learning algorithms are being used to identify patterns, predict reaction outcomes, and identify optimal reaction conditions from complex spectroscopic data. numberanalytics.com
Theoretical Insights into Complex Reaction Systems and Molecular Interactions
Computational chemistry provides a powerful lens for understanding the subtle forces that govern reactivity and stereoselectivity. For reactions involving this compound and its precursors, theoretical studies are crucial for rational catalyst design and mechanism elucidation.
Key Areas of Computational Investigation:
Transition State Modeling: Understanding the enantioselectivity of a catalytic reaction often requires detailed knowledge of the transition state structures. Computational studies, such as Density Functional Theory (DFT) calculations, can model these states. For example, in a copper-catalyzed hydroboration, calculations revealed that a lower activation energy for one diastereomeric transition state was responsible for the observed high enantioselectivity. osaka-u.ac.jp Similar studies could be used to design catalysts that favor the formation of a specific enantiomer of this compound.
Noncovalent Interaction Analysis: The function of many catalysts is dictated by subtle noncovalent interactions with the substrate. Theoretical analysis of interactions like pnictogen bonding, which involves an attractive force between pnictogen atoms (like phosphorus) and nucleophiles, can help explain the behavior of phosphine-based organocatalysts. researchgate.net Understanding these interactions is key to designing more effective catalysts for transformations involving fluorinated compounds.
Predictive Modeling: As computational power grows, so does the ability to predict reaction outcomes. By modeling how substrates like 4,4,4-Trifluoro-3-methylbutan-2-one interact with a library of potential catalysts, researchers can pre-screen for the most promising candidates, saving significant time and experimental resources.
Exploration of New Applications in Emerging Chemical Technologies
While this compound is a valuable building block for established fields, its unique properties make it a candidate for use in next-generation technologies. Future research will explore its incorporation into novel systems and materials identified by initiatives like the IUPAC "Top Ten Emerging Technologies in Chemistry". iupac.org
Potential Future Applications:
Frustrated Lewis Pairs (FLP) in Catalysis: FLPs are combinations of Lewis acids and bases that, due to steric hindrance, cannot neutralize each other and instead exhibit unique reactivity. d-nb.info They are capable of metal-free activation of small molecules and have been used in enantioselective reactions. d-nb.info this compound could serve as a chiral substrate or product in novel FLP-catalyzed reactions for creating complex pharmaceuticals.
Synthetic Electrochemistry: This technology uses electricity to drive chemical reactions, offering a sustainable alternative to traditional reagents. iupac.org The synthesis of this compound via electrochemical reduction of its parent ketone, or its use as a precursor in electrochemical functionalization reactions, represents a green and innovative research direction.
Advanced Materials: The trifluoromethyl group can impart unique properties like thermal stability and lipophilicity. These are desirable traits for advanced materials such as biodegradable polymers or self-healing materials. d-nb.info Research could focus on incorporating this compound as a monomer or chiral additive to create new functional materials.
Active Adsorption and Mechanisorption: These emerging technologies involve manipulating molecules in a highly controlled manner at interfaces. d-nb.info They could lead to new methods for the purification of enantiomers of chiral fluorinated alcohols or for enabling reactions in unique, surface-controlled environments. d-nb.info
Q & A
Q. What are the primary synthetic routes for 4,4,4-Trifluoro-3-methylbutan-2-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves fluorination of a precursor, such as 3-methylbutan-2-ol, using fluorinating agents like diethylaminosulfur trifluoride (DAST). Key variables include temperature control (e.g., -20°C to 0°C) and inert solvents (e.g., dichloromethane) to minimize side reactions. For example, DAST-mediated fluorination under anhydrous conditions achieves ~60–70% yield, but excess reagent may lead to over-fluorination . Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) splits proton signals due to coupling (e.g., δ ~3.5–4.0 ppm for the hydroxyl-bearing carbon). Fluorine coupling constants (²J/³J) help confirm stereochemistry .
- IR Spectroscopy : A broad O-H stretch (~3200–3600 cm⁻¹) and strong C-F stretches (~1100–1250 cm⁻¹) are diagnostic .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) typically shows a molecular ion peak at m/z 162 (C₅H₉F₃O⁺) and fragments like [CF₃]⁺ (m/z 69) .
Q. What safety protocols are critical when handling fluorinated alcohols like this compound?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to volatility and potential respiratory irritation. Avoid contact with oxidizing agents (e.g., KMnO₄) to prevent exothermic decomposition. Store under inert gas (argon/nitrogen) at ≤4°C to minimize hydrolysis .
Advanced Research Questions
Q. How can reaction pathways be optimized to address low yields in the synthesis of this compound?
- Methodological Answer : Systematic screening of fluorinating agents (e.g., XtalFluor-E vs. DAST) and solvents (polar aprotic vs. non-polar) can improve selectivity. For example, XtalFluor-E in acetonitrile at 25°C reduces side reactions compared to DAST . Kinetic studies (e.g., variable-temperature NMR) help identify rate-limiting steps, while additives like 2,6-lutidine mitigate acid-catalyzed degradation .
Q. How can contradictory spectroscopic data from different batches be resolved?
- Methodological Answer :
- Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 210 nm) to detect impurities like unreacted precursors or over-fluorinated byproducts .
- Isotopic Labeling : Deuterated analogs (e.g., CD₃ groups) simplify NMR interpretation by reducing signal overlap .
- Cross-Validation : Compare with computational predictions (DFT-calculated chemical shifts) to confirm assignments .
Q. What computational strategies predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., alcohol dehydrogenases). The CF₃ group’s electronegativity may disrupt hydrogen-bonding networks in active sites .
- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with logP values to predict membrane permeability and metabolic stability .
Q. How does the trifluoromethyl group influence the compound’s stability under oxidative conditions?
- Methodological Answer : The CF₃ group enhances electron-withdrawing effects, stabilizing the alcohol against oxidation. Controlled studies with KMnO₄ in acidic vs. basic conditions show slower degradation compared to non-fluorinated analogs. LC-MS monitors formation of ketone byproducts (e.g., 4,4,4-Trifluoro-3-methylbutan-2-one) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
